4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
Description
4-(Phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophene moiety at position 5 and a butanamide chain bearing a phenylthio group at position 2. This compound belongs to a broader class of 1,3,4-oxadiazoles, which are widely studied for their antimicrobial, antifungal, and enzyme-inhibitory properties .
Properties
IUPAC Name |
4-phenylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-14(9-5-10-22-12-6-2-1-3-7-12)17-16-19-18-15(21-16)13-8-4-11-23-13/h1-4,6-8,11H,5,9-10H2,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPOJYJRPQMHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the thiophene and phenylthio groups. The final step involves the formation of the butanamide linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve efficiency and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The oxadiazole ring, in particular, is known to participate in hydrogen bonding and other interactions that can modulate biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
N-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Benzamide (Compound 25)
- Structure : Features a benzamide substituent instead of the phenylthio-butanamide chain.
- Synthesis : Prepared via coupling of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine with benzoyl chloride under basic conditions (60% yield) .
N-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)-4-Bromobenzamide (Compound 26)
- Structure : Incorporates a bromine atom at the para position of the benzamide ring.
- Impact : The electron-withdrawing bromine enhances electrophilicity, which may improve binding to enzymes like acetylcholinesterase (AChE) . However, the rigid benzamide structure contrasts with the flexible butanamide chain in the target compound, affecting conformational adaptability .
4-(Dipropylsulfamoyl)-N-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Benzamide
- Structure : Substitutes the phenylthio group with a dipropylsulfamoyl moiety.
Analogues with Thiadiazole or Triazole Cores
4-Phenyl-N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)Butanamide
- Structure : Replaces the oxadiazole core with a thiadiazole ring.
- Thiadiazoles are associated with insecticidal and fungicidal activities, differing from oxadiazoles’ broader enzyme-inhibitory roles .
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-1,2,4-Triazole-3(4H)-Thiones
- Structure : Triazole core with sulfonyl and fluorophenyl groups.
- Key Contrast : The sulfonyl group increases polarity, reducing membrane permeability compared to the phenylthio group. These compounds exist in thione tautomeric forms, influencing stability and reactivity .
Biological Activity
The compound 4-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 286.35 g/mol
The presence of the oxadiazole ring and the phenylthio group contributes to its unique chemical properties, making it a candidate for various biological assays.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known for its role in modulating enzyme activity and receptor interactions. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting pathways such as apoptosis or cell proliferation.
- Receptor Modulation : Interaction with cell surface receptors could lead to altered signaling pathways, influencing cellular responses to external stimuli.
Anticancer Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxic effects are often compared against standard treatments like sorafenib.
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 5d | HeLa | 0.37 | Apoptosis induction |
| 5g | HeLa | 0.73 | Apoptosis induction |
| Sorafenib | HeLa | 7.91 | Standard reference |
These results suggest that this compound could potentially serve as a lead compound for developing new anticancer agents.
Antiviral Activity
Additionally, there is emerging evidence supporting the antiviral properties of oxadiazole derivatives against viruses such as dengue virus. High-throughput screening has identified several compounds with submicromolar activity against different serotypes of the dengue virus.
Case Studies and Research Findings
- Antiviral Screening : A study demonstrated that certain oxadiazole derivatives showed potent inhibition against dengue virus polymerase with submicromolar IC values. This indicates potential for therapeutic application in viral infections.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that compounds similar to this compound significantly reduced cell viability through apoptosis.
- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted the importance of substituents on the oxadiazole ring in enhancing biological activity. Modifications to the thiophenes or phenylthio groups can lead to improved efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
